molecular formula C24H32N2 B10765966 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine CAS No. 57377-70-5

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine

Cat. No.: B10765966
CAS No.: 57377-70-5
M. Wt: 348.5 g/mol
InChI Key: IGBRRSIHEGCUEN-XMMPIXPASA-N
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Description

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine is a chemical compound that belongs to the piperazine class It is known for its complex structure, which includes a cyclohexyl group and a diphenylethyl moiety attached to a piperazine ring

Preparation Methods

The synthesis of 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, including opioid receptors and NMDA (N-methyl-D-aspartate) receptors . This binding can modulate neurotransmitter release and reuptake, leading to its psychoactive and analgesic effects. The compound’s interaction with these receptors is a key factor in its pharmacological activity.

Comparison with Similar Compounds

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine can be compared with other piperazine derivatives, such as:

  • 1-phenylpiperazine
  • 1-benzylpiperazine
  • 1-(3-chlorophenyl)piperazine

These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, 1-phenylpiperazine is known for its stimulant effects, while 1-(3-chlorophenyl)piperazine has been studied for its potential antidepressant properties. The unique combination of a cyclohexyl group and a diphenylethyl moiety in this compound distinguishes it from these other compounds and contributes to its specific pharmacological profile.

Properties

CAS No.

57377-70-5

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

IUPAC Name

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine

InChI

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2/t24-/m1/s1

InChI Key

IGBRRSIHEGCUEN-XMMPIXPASA-N

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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